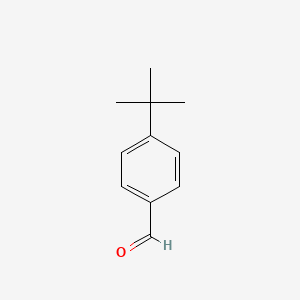

4-tert-Butylbenzaldehyde

Overview

Description

4-tert-Butylbenzaldehyde, also known as 4-(1,1-dimethylethyl)benzaldehyde, is an organic compound with the molecular formula C₁₁H₁₄O. It is a clear, colorless to yellow liquid with a characteristic aldehyde odor. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, dyes, and fragrance compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylbenzaldehyde can be synthesized through several methods:

Halogenation and Hydrolysis: This method involves the bromination of 4-tert-butyltoluene using bromine without a solvent, resulting in a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide.

Reduction: This compound can also be prepared by the reduction of 4-tert-butylbenzoic acid.

Industrial Production Methods

In industrial settings, the oxidation method is commonly used due to its efficiency and high yield. The process involves the controlled oxidation of 4-tert-butyltoluene in the presence of suitable catalysts and solvents to produce this compound .

Chemical Reactions Analysis

4-tert-Butylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to 4-tert-butylbenzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 4-tert-butylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Condensation: this compound can participate in condensation reactions, such as the formation of Schiff bases with amines.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the aldehyde group directs incoming electrophiles to the ortho and para positions relative to the tert-butyl group.

Scientific Research Applications

4-tert-Butylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. The compound’s aldehyde group can also participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

4-tert-Butylbenzaldehyde can be compared with other similar compounds, such as:

4-Formylbenzonitrile: Unlike this compound, this compound contains a nitrile group instead of a tert-butyl group, which affects its reactivity and applications.

3,5-Di-tert-butylbenzaldehyde: This compound has two tert-butyl groups, which significantly increase its steric hindrance and affect its reactivity compared to this compound.

This compound is unique due to its specific combination of a tert-butyl group and an aldehyde group, which imparts distinct reactivity and applications in various fields.

Biological Activity

4-tert-Butylbenzaldehyde (TBBZA) is an aromatic aldehyde with significant applications in the synthesis of pharmaceuticals, fragrances, and agricultural chemicals. Its biological activity has garnered interest due to its potential therapeutic effects, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the biological activities associated with TBBZA, supported by research findings, case studies, and relevant data.

- Molecular Formula : C₁₁H₁₄O

- Molecular Weight : 178.23 g/mol

- CAS Number : 939-97-9

- Solubility : Soluble in water; sensitive to air and light.

1. Enzyme Inhibition

TBBZA has been studied for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. Research indicates that TBBZA acts as a competitive inhibitor , affecting the oxidation of L-DOPA by tyrosinase.

Kinetic Studies :

- In a study evaluating various substituted benzaldehydes, TBBZA exhibited significant inhibition of tyrosinase activity, with kinetic constants indicating its potential use in cosmetic applications for skin lightening .

| Compound | KI (mM) | Type of Inhibition |

|---|---|---|

| This compound | 0.45 | Competitive |

| Other Substituted Benzaldehydes | Varies | Competitive |

2. Antimicrobial Activity

TBBZA has shown promise in antimicrobial applications. A study evaluated its activity against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum.

Case Study Findings :

- In vitro tests demonstrated that TBBZA exhibited moderate activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 45 μM .

- Against P. falciparum, TBBZA showed IC50 values indicating potential antimalarial properties, although further optimization of its structure is needed to enhance efficacy .

| Pathogen | IC50 (μM) | MIC (μM) |

|---|---|---|

| Mycobacterium tuberculosis | 45 | - |

| Plasmodium falciparum | 48 | - |

| Leishmania donovani | 4.8 | - |

3. Synthesis of Bioactive Compounds

TBBZA serves as an important intermediate in synthesizing various bioactive compounds, including isoxazolyl penicillin derivatives and other pharmaceuticals. The ability to modify TBBZA's structure allows for the development of new therapeutic agents with enhanced biological activities.

Applications in Industry

Beyond its biological activities, TBBZA is utilized in:

- Fragrance Industry : As a precursor for compounds like Lilial™, which imparts floral notes to perfumes.

- Agricultural Chemicals : Used in the synthesis of pesticides such as Fenpropimorph.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 4-tert-Butylbenzaldehyde critical for experimental design?

- Methodological Answer : Researchers must prioritize properties like boiling point (130°C at 25 mmHg vs. 239–240°C at standard pressure ), density (0.97 g/cm³ ), and refractive index (1.53 ). These values influence solvent selection, reaction conditions, and purification methods. Discrepancies in reported data (e.g., boiling points) necessitate cross-referencing authoritative sources like the CRC Handbook of Chemistry and Physics and experimental validation using differential scanning calorimetry (DSC) or gas chromatography (GC).

Q. What laboratory-scale synthesis methods are recommended for this compound?

- Methodological Answer : The oxygen/air liquid-phase oxidation method is preferred for its scalability, reduced environmental impact, and cost-effectiveness compared to chemical oxidants . Key parameters include temperature control (80–120°C), catalyst selection (e.g., cobalt or manganese salts), and reaction time optimization to maximize yield. Researchers should monitor byproducts using GC-MS and compare results with literature protocols .

Intermediate Research Questions

Q. How can the purity and structural integrity of synthesized this compound be validated?

- Methodological Answer :

- Chromatography : Use GC or HPLC with a polar stationary phase (e.g., DB-WAX) to assess purity .

- Spectroscopy : Confirm structure via H NMR (aldehyde proton at ~10 ppm) and FT-IR (C=O stretch at ~1700 cm) .

- Cross-Referencing : Compare melting points and spectral data with databases like Reaxys or SciFinder .

Q. What strategies optimize the oxygen oxidation method for synthesizing this compound?

- Methodological Answer :

- Catalyst Screening : Test transition metal catalysts (e.g., Mn(OAc)) to enhance selectivity .

- Reactor Design : Use a pressurized reactor to improve oxygen solubility and reaction efficiency.

- Byproduct Analysis : Identify and quantify intermediates (e.g., 4-tert-butylbenzoic acid) via LC-MS .

Advanced Research Questions

Q. How can microfluidic devices enable real-time kinetic studies of reactions involving this compound?

- Methodological Answer : Integrated MALDI-chip devices with "monitoring windows" allow in situ analysis of reactions like Schiff base formation with 4-tert-butylaniline . Key steps:

Fabricate microchannels with embedded MALDI ports for sampling.

Optimize flow rates to balance reaction time and detection sensitivity.

Use time-resolved MALDI-MS to track imine formation .

Q. How should researchers address contradictions in reported physical properties of this compound?

- Methodological Answer :

- Literature Review : Compile data from peer-reviewed journals, handbooks (e.g., CRC Handbook ), and patents.

- Experimental Replication : Measure properties under standardized conditions (e.g., 1 atm pressure for boiling points).

- Statistical Analysis : Apply ANOVA to assess variability between studies and identify outliers .

Q. What safety protocols are critical when handling this compound given incomplete toxicological data?

- Methodological Answer :

- Precautionary Measures : Use fume hoods, gloves, and eye protection. Assume toxicity similar to benzaldehyde derivatives .

- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation .

- Toxicity Screening : Conduct Ames tests or in vitro cytotoxicity assays if used in biological studies .

Properties

IUPAC Name |

4-tert-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXINXDGSUFPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027343 | |

| Record name | 4-tert-Butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-97-9 | |

| Record name | 4-tert-Butylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXF0QY8503 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.